molecular formula C11H12ClFO2 B13844198 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl) ethanol

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl) ethanol

Cat. No.: B13844198
M. Wt: 230.66 g/mol
InChI Key: CJWPZPOGTNMOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This impurity is significant in the pharmaceutical industry as it needs to be identified and quantified to ensure the purity and safety of the final drug product.

Chemical Reactions Analysis

Types of Reactions: Nebivolol Ethanol Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the impurity into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like sodium hydroxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Nebivolol Ethanol Impurity has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nebivolol Ethanol Impurity is not well-studied as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential to ensure the safety and efficacy of Nebivolol. The impurity may interact with various molecular targets and pathways, potentially affecting the overall pharmacological profile of the drug .

Comparison with Similar Compounds

    Nebivolol Hydrochloride: The primary active ingredient in Nebivolol formulations.

    Defluoro Nebivolol: A derivative lacking the fluorine atom.

    L-Nebivolol Hydrochloride: Another enantiomer of Nebivolol.

Uniqueness: Nebivolol Ethanol Impurity is unique due to its specific chemical structure, which includes a chlorine atom and a fluorochroman moiety. This structure differentiates it from other related compounds and necessitates specific analytical methods for its identification and quantification .

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol

InChI

InChI=1S/C11H12ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,9,11,14H,1,3,6H2

InChI Key

CJWPZPOGTNMOCI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CCl)O

Origin of Product

United States

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